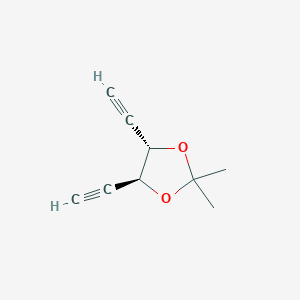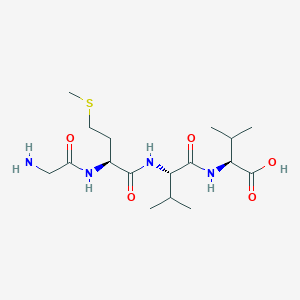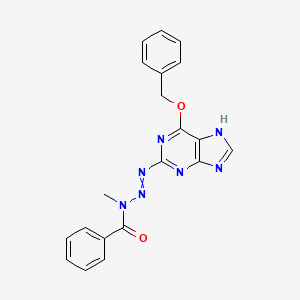![molecular formula C24H31NO2 B14222469 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide CAS No. 634599-73-8](/img/structure/B14222469.png)
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide is an organic compound with a complex structure that includes a benzyloxy group, dimethyl groups, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 4-methylpent-4-enoate with 3-phenylpropan-1-amine . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids .
Applications De Recherche Scientifique
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on different biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide involves its interaction with specific molecular targets and pathways. The benzyloxy group and the phenylethyl group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyloxyindole: Shares the benzyloxy group but differs in the core structure.
N-Alkyl Amides: Similar in having an amide group but differ in the side chains and overall structure.
Uniqueness
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure
Propriétés
Numéro CAS |
634599-73-8 |
|---|---|
Formule moléculaire |
C24H31NO2 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
2,3-dimethyl-N-[(1R)-1-phenylethyl]-7-phenylmethoxyhept-4-enamide |
InChI |
InChI=1S/C24H31NO2/c1-19(12-10-11-17-27-18-22-13-6-4-7-14-22)20(2)24(26)25-21(3)23-15-8-5-9-16-23/h4-10,12-16,19-21H,11,17-18H2,1-3H3,(H,25,26)/t19?,20?,21-/m1/s1 |
Clé InChI |
FMKQLNFFKJGQRJ-XVAXZDLZSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)C(C)C(C)C=CCCOCC2=CC=CC=C2 |
SMILES canonique |
CC(C=CCCOCC1=CC=CC=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


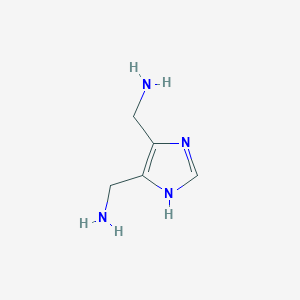
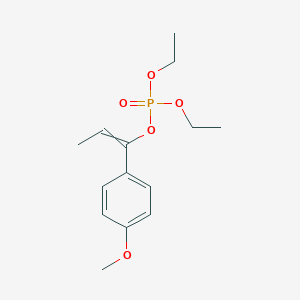

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
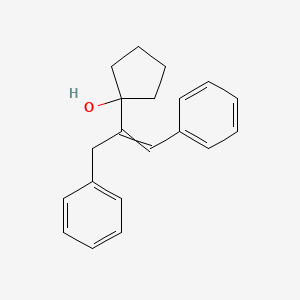
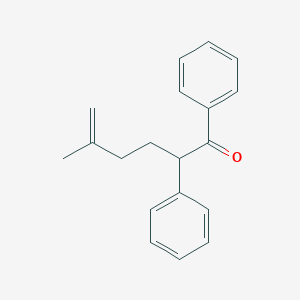

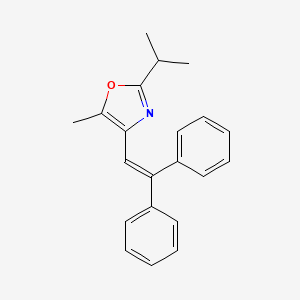
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
